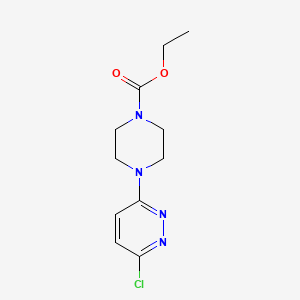

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate

Descripción general

Descripción

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H15ClN4O2. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis

The molecular structure of Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 nitrogen atoms, and 2 oxygen atoms.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate are not available, related compounds have been studied. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Microwave-assisted Synthesis for Biological Activities : Research has explored the synthesis of hybrid molecules starting from ethyl piperazine-1-carboxylate, leading to compounds with potential antimicrobial, antilipase, and antiurease activities. These findings suggest a broad spectrum of biological applications for derivatives synthesized from ethyl piperazine-1-carboxylate compounds, including ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate (Başoğlu et al., 2013).

- Decyclization with Secondary Amines : Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate's reactivity with secondary amines leads to the formation of various derivatives, indicating its versatile role in chemical synthesis and potential applications in developing novel compounds with specific biological or chemical properties (Vasileva et al., 2018).

Biological Activities and Applications

- Antimicrobial and Antitubercular Activities : The compound's derivatives have been studied for their antimicrobial and antitubercular activities. For instance, benzofuran and benzo[d]isothiazole derivatives showed promising results in inhibiting Mycobacterium tuberculosis, suggesting the potential of ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate derivatives in treating tuberculosis and other bacterial infections (Reddy et al., 2014).

- Synthesis of Heterocyclic Systems for Biological Activities : The compound has been used as a precursor in synthesizing heterocyclic systems with anticipated biological activities, including antimicrobial properties. This underscores its importance in medicinal chemistry for developing new therapeutic agents (Youssef et al., 2005).

Direcciones Futuras

The future directions for research on Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate could include further exploration of its potential pharmaceutical applications, given its use in pharmaceutical testing . Additionally, more research could be conducted to fully understand its synthesis, chemical reactions, mechanism of action, and safety profile.

Mecanismo De Acción

Target of Action

Related compounds have been shown to bind tokinase-inactive conformations

Mode of Action

It is known that related compounds bind to thekinase-inactive conformation . This suggests that the compound may interact with its targets by binding to a specific conformation, potentially altering the function of the target protein.

Result of Action

Related compounds have shown anti-tubercular activity againstMycobacterium tuberculosis H37Ra

Propiedades

IUPAC Name |

ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O2/c1-2-18-11(17)16-7-5-15(6-8-16)10-4-3-9(12)13-14-10/h3-4H,2,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZCBKLKLNHOHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568605 | |

| Record name | Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

CAS RN |

100224-52-0 | |

| Record name | Ethyl 4-(6-chloropyridazin-3-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)

![2-[2-(2-Methoxyethoxy)ethoxy]phenylamine](/img/structure/B1317545.png)